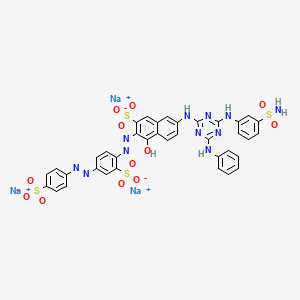

Trisodium 7-((4-((3-(aminosulphonyl)phenyl)amino)-6-anilino-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulphonato-4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate

Beschreibung

Trisodium 7-((4-((3-(aminosulphonyl)phenyl)amino)-6-anilino-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulphonato-4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate is a polyaromatic sulfonated azo dye with a complex triazine-based structure. Key features include:

- Molecular formula: C₂₆H₁₇ClN₇Na₃O₁₀S₃

- Molecular weight: 788.061 g/mol .

- Functional groups: Multiple sulfonate groups (enhancing water solubility), azo linkages (-N=N-), and a triazine ring (contributing to planar geometry and reactivity) .

- Applications: Intermediate in synthesizing pesticides, pharmaceuticals, surfactants, and antifungal agents .

Eigenschaften

CAS-Nummer |

79135-80-1 |

|---|---|

Molekularformel |

C37H26N11Na3O12S4 |

Molekulargewicht |

1013.9 g/mol |

IUPAC-Name |

trisodium;7-[[4-anilino-6-(3-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C37H29N11O12S4.3Na/c38-61(50,51)28-8-4-7-24(19-28)40-36-42-35(39-22-5-2-1-3-6-22)43-37(44-36)41-25-11-15-29-21(17-25)18-32(64(58,59)60)33(34(29)49)48-47-30-16-12-26(20-31(30)63(55,56)57)46-45-23-9-13-27(14-10-23)62(52,53)54;;;/h1-20,49H,(H2,38,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H3,39,40,41,42,43,44);;;/q;3*+1/p-3 |

InChI-Schlüssel |

TZEBJHPUOJWOMO-UHFFFAOYSA-K |

Kanonische SMILES |

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC4=CC(=C(C(=C4C=C3)O)N=NC5=C(C=C(C=C5)N=NC6=CC=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC7=CC(=CC=C7)S(=O)(=O)N.[Na+].[Na+].[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes: The compound is synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. The exact synthetic route depends on the desired purity and yield.

Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation. Catalysts and solvents may be used to facilitate the reactions and improve efficiency.

Analyse Chemischer Reaktionen

EINECS 279-080-6 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced form.

Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for these reactions include halogens, acids, and bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

EINECS 279-080-6 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.

Biology: In biological research, the compound is used to study its effects on cellular processes and pathways. It may be used in assays to investigate enzyme activity or protein interactions.

Medicine: The compound has potential applications in medicinal chemistry, where it is explored for its therapeutic properties. It may be used in the development of new drugs or as a reference compound in pharmacological studies.

Industry: In industrial applications, EINECS 279-080-6 is used in the production of various materials and chemicals. It may be employed as an intermediate in the synthesis of polymers, resins, or other industrial products.

Wirkmechanismus

The mechanism of action of EINECS 279-080-6 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: It may inhibit or activate enzymes involved in metabolic pathways, thereby affecting cellular processes.

Modulating Receptors: The compound may interact with receptors on the cell surface or within the cell, leading to changes in signal transduction and cellular responses.

Altering Gene Expression: EINECS 279-080-6 may influence gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in protein synthesis and cellular function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights critical differences between the target compound and analogous dyes/agrochemicals:

Key Research Findings

Solubility and Stability

- The target compound’s three sulfonate groups confer superior water solubility compared to analogs with fewer sulfonates (e.g., CAS 14408-24-3, which has two sulfonates) .

- Fluorinated derivatives (e.g., CAS 70528-89-1) exhibit enhanced photostability due to the electron-withdrawing fluorine atom .

Electronic and Spectral Properties

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.